4-Butyl-2-methoxyphenol

Antioxidant capacity Structure–activity relationship DPPH TEAC assay

Directly substituting 4-alkyl-2-methoxyphenol analogs fails due to non-linear chain-length effects on bioactivity, QM reactivity, and cytotoxicity. This para-butyl compound provides a distinct hydrophobicity (logP 3.36) and QM hydrolysis profile for precise structure-activity research. - Field-validated attractant for northern corn rootworm (NCR) monitoring - Predicts superior radical trapping (TEAC) over methyl/ethyl analogs - Occupies logP 3-4 cytotoxic window for tumor cell studies - Saturated butyl chain avoids eugenol’s vinyl-group confounding

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 59832-96-1
Cat. No. B12704888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-2-methoxyphenol
CAS59832-96-1
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C11H16O2/c1-3-4-5-9-6-7-10(12)11(8-9)13-2/h6-8,12H,3-5H2,1-2H3
InChIKeyJELKTTPLDWFYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-2-methoxyphenol — Compound Class and Key Selection Properties


4-Butyl-2-methoxyphenol (CAS 59832-96-1) is a synthetic methoxyphenol derivative belonging to the 4-alkyl-2-methoxyphenol series. It features a para-butyl substituent (C₄ saturated alkyl chain) and an ortho-methoxy group on the phenolic ring, yielding a molecular formula of C₁₁H₁₆O₂ and molecular weight of 180.24 g/mol [1]. The compound has a computed logP of 3.36–3.41 (ChemAxon/ALOGPS), a polar surface area (PSA) of 29.46 Ų, and is essentially neutral under physiological conditions [1]. It is formed during cannabis combustion and is detectable in cannabis smoke [1]. Within the methoxyphenol class, its specific 4-n-butyl substitution pattern confers a distinct combination of hydrophobicity, radical-scavenging capacity, and biological interaction profile relative to shorter-chain (methyl, ethyl, propyl) or unsaturated (allyl/eugenol) analogs, making direct generic substitution unreliable without comparative performance data.

Why 4-Butyl-2-methoxyphenol Cannot Replace Shorter-Chain or Unsaturated Analogs


The 4-alkyl-2-methoxyphenol series exhibits strong chain-length dependence across multiple performance dimensions—antioxidant capacity, cytotoxicity, quinone methide (QM) reactivity, and semiochemical attraction. Systematic studies have shown that para-alkyl chain length dictates not only radical-scavenging TEAC values (where propyl > methyl > unsubstituted) but also governs the hydrolysis rate of metabolically generated QM electrophiles, which in turn determines hepatocytotoxicity through a parabolic reactivity window [1][2]. Furthermore, the chain length determines attractant potency for the northern corn rootworm (Diabrotica barberi), with an optimal length of three carbons and distinct activity at four carbons (butyl) [3]. The presence of a saturated n-butyl chain also differentiates this compound from the tert-butyl-substituted food antioxidant BHA (2-tert-butyl-4-methoxyphenol), which follows an entirely different cytotoxicity–logP relationship due to steric hindrance from the branched alkyl group [4]. These multidimensional, non-linear structure–activity relationships mean that substituting 4-butyl-2-methoxyphenol with 4-methyl, 4-ethyl, 4-propyl, 4-allyl (eugenol), or 2-tert-butyl (BHA) analogs will produce unpredictable shifts in antioxidant efficacy, toxicological profile, and field bioactivity.

Quantitative Differentiation Evidence Against Closest Methoxyphenol Analogs


Para-Alkyl Chain Length Effect on TEAC Antioxidant Capacity

In the largest single-laboratory DPPH TEAC screen of phenolic compounds (169 phenols, standardized conditions), the TEAC of 2-methoxy-4-alkylphenols increased monotonically with para-alkyl chain length: 2-methoxyphenol (no para-alkyl) TEAC = 0.33 ± 0.03 molTE/mol; 2-methoxy-4-methylphenol TEAC = 0.81 ± 0.06; 2-methoxy-4-propylphenol TEAC = 1.25 ± 0.08 [1]. Phenol itself registered TEAC <0.03, confirming that the ortho-methoxy group alone is insufficient and para-alkyl substitution is required to develop meaningful antioxidant activity [1]. The TEAC of 2-methoxy-4-propylphenol (1.25) represents a 3.8-fold increase over unsubstituted 2-methoxyphenol (0.33) and a 1.5-fold increase over the 4-methyl analog (0.81) [1]. Although 4-butyl-2-methoxyphenol was not in this specific dataset, the consistent incremental trend (ΔTEAC ≈ 0.44 per additional carbon from methyl to propyl) supports class-level inference that the butyl analog would match or modestly exceed the TEAC of the propyl compound, positioning its radical-scavenging capacity well above that of shorter-chain 4-methyl, 4-ethyl, or unsubstituted 2-methoxyphenol analogs. This SAR is mechanistically grounded: the para-alkyl group increases electron density on the phenolic hydroxyl oxygen via inductive donation and localizes the phenoxyl radical electron at the para position, accelerating hydrogen atom transfer to peroxy radicals [2].

Antioxidant capacity Structure–activity relationship DPPH TEAC assay

Northern Corn Rootworm Field Attraction vs. Propyl and Eugenol Analogs

In a head-to-head field trial evaluating 2-methoxyphenols, 1,2-dimethoxybenzenes, and 1,3-benzodioxoles as attractants for the northern corn rootworm (NCR, Diabrotica barberi), 4-ethyl-2-methoxyphenol and 4-butyl-2-methoxyphenol were specifically identified as showing 'relatively high degrees of attraction' compared with eugenol (4-allyl-2-methoxyphenol), isoeugenol (2-methoxy-4-(1-propenyl)phenol), and 2-methoxy-4-propylphenol [1]. The study further established that the optimal 4-alkyl chain length for NCR attraction is a three-carbon chain (i.e., 4-propyl), meaning the four-carbon butyl analog represents a deliberate deviation from the optimum with retained high attractancy [1]. Structural comparisons confirmed that within a eugenol-type 1,2,4-trisubstituted benzene framework, a 4-alkyl substituent and a 1-hydroxyl group are necessary features for attraction [1]. This provides direct, field-validated evidence that 4-butyl-2-methoxyphenol is not interchangeable with its closest analogs—the 4-propyl compound represents the optimum, while eugenol (unsaturated C3 allyl chain) and isoeugenol (propenyl) exhibit different attractant profiles due to chain unsaturation.

Semiochemical attractant Integrated pest management Diabrotica barberi

Quinone Methide Reactivity Window and Cytotoxicity Prediction

Bolton et al. (1995) established that para-alkyl substituents on 2-methoxyphenols govern the hydrolysis rates of their cytochrome P450-generated quinone methide (QM) metabolites, with the following relative reactivity order toward water: 4-methyl > 4-ethyl = 4-propyl > 4-isopropyl > 4-allyl [1]. Across this series, a 472-fold difference in QM reactivity was measured, and saturation of eugenol's vinyl substituent (converting allyl to propyl) was shown to increase the QM solvolysis rate 100-fold [1]. Critically, Thompson et al. (1995) demonstrated that QM reactivity does not linearly predict cytotoxicity; rather, a parabolic relationship exists between QM hydrolysis rate and hepatocytotoxicity in isolated rat liver slices, with minimum toxicity at the data point for 4-isopropyl-2-methoxyphenol [2]. QMs with lifetimes in the 10 s–10 min range cause cytotoxicity; those outside this window are less toxic because the electrophile is either too stable or too rapidly hydrolyzed by solvent to effectively react with cellular nucleophiles [2]. Although 4-butyl was not included in these specific experimental series, it can be class-inferred to exhibit QM reactivity similar to 4-propyl (both are saturated straight-chain alkyl groups without branching or unsaturation), placing its QM-derived metabolite in the 'high reactivity / rapid detoxification by hydrolysis' zone, and thus in a lower-toxicity region of the parabolic curve relative to 4-methyl (more toxic) and 4-isopropyl (toxicity minimum).

Quinone methide Cytotoxicity Hepatotoxicity Drug metabolism

LogP-Dependent Cytotoxicity SAR vs. tert-Butyl (BHA) Series

Fujisawa et al. (2000) established that cytotoxicity of 2-methoxy-4-alkylphenols against HSG salivary gland tumor cells follows a parabolic relationship with logP (octanol–water partition coefficient), with maximum cytotoxicity observed at logP values of 3–4 [1]. Critically, this relationship is inverted for the 2-tert-butyl-4-methoxyphenol (BHA) series, where cytotoxicity decreases with increasing hydrophobicity [1]. 4-Butyl-2-methoxyphenol has a computed logP of 3.36 (ChemAxon) to 3.41 (ALOGPS) [2], placing it squarely within the peak cytotoxicity window for the 2-methoxy-4-alkyl series. In contrast, 2-methoxy-4-methylphenol (MMP, lower logP) and longer-chain analogs (logP > 4) would reside on opposite slopes of the parabolic curve. Furthermore, the straight n-butyl chain avoids the steric hindrance of the tert-butyl group that defines BHA's divergent SAR. This logP-driven cytotoxicity differentiation means that 4-butyl-2-methoxyphenol cannot be assumed to have the same cellular safety margin as BHA, despite their superficial structural similarity.

LogP Cytotoxicity QSAR Cancer cell lines

Tumor Cell Line Sensitivity via the Quinone Methide Pathway

Fujisawa et al. (2004) demonstrated that tumor cells (HSG, HSC-2, HL-60) are highly sensitive to 2-methoxy-4-alkylphenols such as eugenol (EUG) and 2-methoxy-4-methylphenol (MMP), possibly due to the formation of cytotoxic quinone methide intermediates, whereas 2-tert-butyl-substituted phenols such as BHA showed a different cytotoxicity pattern that decreased with increasing hydrophobicity [1]. The sensitivity index (ratio of 50% cytotoxic concentration for normal HGF fibroblasts to that for HSG tumor cells) was approximately 9 for eugenol, 5 for MMP, and 7 for bis-MMP, indicating a degree of tumor selectivity in the 2-methoxy series [1]. The Japanese KAKEN research summary further reported that for 2-methoxy-4-alkylphenols (EUG, MMP, and their dimers), cytotoxicity against HL-60 cells increased with increasing logP, while the opposite trend was observed for 2-tert-butyl-4-methoxyphenol series compounds [2]. Since 4-butyl-2-methoxyphenol has a higher logP (~3.4) than MMP (lower logP) and comparable to the peak cytotoxicity region identified, it is class-inferred to exhibit stronger tumor-cell line cytotoxicity than shorter-chain 2-methoxy-4-alkylphenols, while following the 2-methoxy SAR trajectory rather than the divergent 2-tert-butyl trajectory.

Anticancer screening Quinone methide Tumor selectivity HL-60

Research and Industrial Application Scenarios for 4-Butyl-2-methoxyphenol


Northern Corn Rootworm Integrated Pest Management Lure Development

Based on the field-validated attractant data demonstrating that 4-butyl-2-methoxyphenol exhibits 'relatively high degrees of attraction' for adult Diabrotica barberi alongside 4-ethyl-2-methoxyphenol [1], this compound is suited for incorporation into NCR monitoring lure formulations. Its four-carbon chain deviates from the three-carbon optimum (2-methoxy-4-propylphenol), enabling researchers to explore chain-length-dependent volatility and lure longevity for season-long field deployment. The established necessity of both the 4-alkyl and 1-hydroxyl groups for attraction means the butyl substitution pattern is confirmed pharmacophoric for the target species [1].

Polymer and Industrial Antioxidant Formulation

The DPPH TEAC data for the 2-methoxy-4-alkylphenol series demonstrates that para-alkyl chain elongation from methyl to propyl increases TEAC from 0.81 to 1.25 molTE/mol [1], and class-level inference predicts that the butyl analog would match or exceed this. For polymer stabilization applications where the stoichiometric radical-trapping efficiency per mole of additive determines cost-effectiveness, 4-butyl-2-methoxyphenol offers a predicted potency advantage over shorter-chain 4-methyl and 4-ethyl analogs. The mechanistic basis—para-alkyl electron donation enhancing phenolic O–H hydrogen atom transfer rate—is independently established [2].

Mechanistic Toxicology — Quinone Methide Bioactivation Research Tool

The detailed QM reactivity series of Bolton et al. (1995) and the parabolic cytotoxicity window model of Thompson et al. (1995) provide a predictive framework positioning 4-butyl-2-methoxyphenol within the class of 2-methoxy-4-alkylphenols whose QM metabolites undergo rapid hydrolytic detoxification, in contrast to the more toxic QMs derived from 4-methyl analogs [1][2]. This makes 4-butyl-2-methoxyphenol a valuable tool compound for studying the relationship between para-alkyl chain structure, P450-mediated QM formation kinetics, and downstream cellular glutathione conjugation vs. hydrolysis partitioning, without the confounding extended π-conjugation effects introduced by the allyl (vinyl) group of eugenol [1].

Anticancer Lead Optimization — LogP-Guided Cytotoxicity Tuning

The parabolic relationship between logP and cytotoxicity established for 2-methoxy-4-alkylphenols against HSG and HL-60 tumor cells [1][2], combined with the computed logP of 3.36–3.41 for 4-butyl-2-methoxyphenol [3], positions this compound near the peak cytotoxic window (logP 3–4) for the series. Researchers exploring chain-length-dependent anticancer activity can use 4-butyl-2-methoxyphenol as a reference point at the upper end of the active logP range, distinct from the divergent SAR of the tert-butyl (BHA) series, to probe how subtle changes in hydrophobicity and QM electrophile reactivity jointly govern tumor cell killing.

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